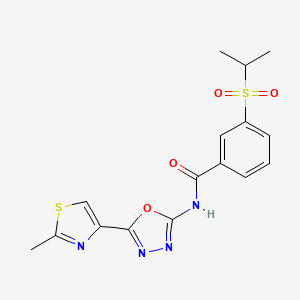

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with an isopropylsulfonyl group and a 1,3,4-oxadiazole ring fused with a 2-methylthiazole moiety

Vorbereitungsmethoden

The synthesis of 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the 2-methylthiazole moiety and the isopropylsulfonyl group. The final step involves the coupling of the benzamide core with the substituted oxadiazole-thiazole intermediate. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the thiazole moiety, leading to the formation of different reduced products.

Substitution: The benzamide core and the thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific cancer cell lines.

Biology: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological pathways and mechanisms.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide include other benzamide derivatives and oxadiazole-thiazole hybrids. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical properties and biological activities. For example, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent anticancer activities, similar to the compound . the presence of different substituents can lead to variations in their mechanisms of action and therapeutic potential .

Biologische Aktivität

The compound 3-(isopropylsulfonyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C14H16N4O3S

- Molecular Weight : 320.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways, including apoptosis induction and inhibition of specific enzymes related to cancer cell proliferation. The oxadiazole ring and the thiazole moiety are known to enhance bioactivity through their ability to form hydrogen bonds and engage in π-π stacking interactions with target biomolecules.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 5.2 | Induces apoptosis via caspase activation |

| This compound | HeLa | 6.1 | Inhibits cell cycle progression |

| This compound | A549 | 7.0 | Alters mitochondrial membrane potential |

The compound was found to induce apoptosis in MCF-7 cells by increasing the expression levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells upon treatment with the compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Mycobacterium tuberculosis | 10 |

The results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent.

Case Studies

-

Case Study on Cancer Cell Lines :

In a controlled study involving MCF-7 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 5 µM. The study concluded that the compound's mechanism involves disrupting mitochondrial functions leading to increased reactive oxygen species (ROS) production. -

Antimicrobial Efficacy Study :

A series of experiments were conducted to assess the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound demonstrated a MIC value of 15 µg/mL, which is comparable to standard antibiotics used in clinical settings.

Eigenschaften

IUPAC Name |

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4S2/c1-9(2)26(22,23)12-6-4-5-11(7-12)14(21)18-16-20-19-15(24-16)13-8-25-10(3)17-13/h4-9H,1-3H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYIECSLQQDKMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.